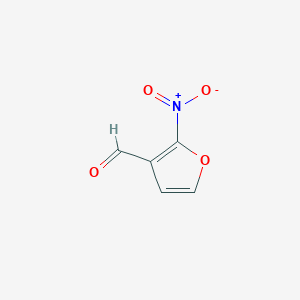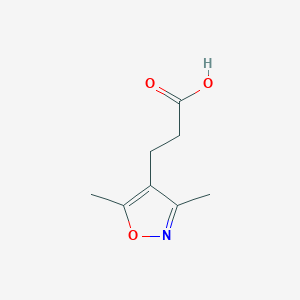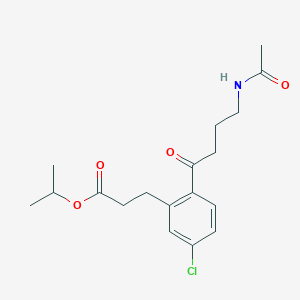
(5S)-3,5-Dimethyl-3-heptene-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-3,5-Dimethyl-3-heptene-2-one, also known as DMH, is a chemical compound that belongs to the family of ketones. It is widely used in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
Synthesis and Polymerization
- The dehydration of (S)-3,5-dimethyl-1-hepten-3-ol leads to the synthesis of compounds including (5S)-3,5-dimethyl-1,3-heptadienes, which can be polymerized using specific catalyst systems. These polymers exhibit specific rotations similar to their monomers, with notable exceptions in some stereospecific polymerization cases (Janović & Fleš, 1971).
Key Intermediate in Synthesis
- The compound acts as a key intermediate in the synthesis of other chemicals, such as α-irone, with specific reactions involving catalysts like palladous chloride and p-phenyl-1-phospha-3-methyl-3-cyclopentene (Watanabe, Suga, & Fujita, 1973).
Intermediates in Herbicide Synthesis
- It is used in the synthesis of intermediates like 1,1,7-Trichloro-1-heptene-3-one, crucial for producing pyrazole herbicides. The synthesis process involves reactions like hydrolysis and acylation, and the final product is confirmed through spectroscopic methods (Xie Liu-li, 2013).
Gas-Phase Reactions
- In gas-phase reactions with O3, the compound forms part of a reaction pathway leading to products like carbonyl compounds. This process helps in understanding the reaction mechanisms of alkenes with ozone (Atkinson, Tuazon, & Aschmann, 1995).
Preparation of Chiral Auxiliaries
- Optically pure versions of related compounds, such as 2,6-dimethyl-3,5-heptanediol, are prepared for use as chiral auxiliaries in various chemical syntheses. The synthesis involves hydrogenation processes and recrystallization (Sugimura, Yoshikawa, Yoneda, & Tai, 1990).
In Chemical Reactions and Spectroscopy
- The compound's derivatives and analogs are explored for their structural properties and activities, like radical scavenging. The research combines experimental and theoretical methods, including spectroscopic analysis and density functional theory calculations (Stobiecka, Sikora, Bonikowski, & Kula, 2016).
Propriétés
Numéro CAS |
111187-62-3 |
|---|---|
Nom du produit |
(5S)-3,5-Dimethyl-3-heptene-2-one |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(E,5S)-3,5-dimethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-5-7(2)6-8(3)9(4)10/h6-7H,5H2,1-4H3/b8-6+/t7-/m0/s1 |
Clé InChI |
IGGLXFFDERYJLU-DGUDBNDOSA-N |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/C(=O)C |
SMILES |
CCC(C)C=C(C)C(=O)C |
SMILES canonique |
CCC(C)C=C(C)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)






